molecular formula C10H20ClNO2 B1397364 3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride CAS No. 1220038-05-0

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride

Cat. No.: B1397364
CAS No.: 1220038-05-0
M. Wt: 221.72 g/mol
InChI Key: XMKBPUJALBPGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride typically involves the reaction of pyrrolidine with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Pyrrolidinylmethyl 3-methylbutanoate hydrochloride include:

  • Pyrrolidinylmethyl butanoate
  • Methylbutanoate derivatives
  • Pyrrolidine-based compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a methylbutanoate moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

pyrrolidin-3-ylmethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)5-10(12)13-7-9-3-4-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKBPUJALBPGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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